5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one
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Overview
Description
5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical compound with a unique structure that includes a benzofuran ring fused with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups to aldehyde or carboxylic acid groups.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in organic synthesis or medicinal chemistry.
Scientific Research Applications
5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A related compound with similar functional groups but a simpler structure.
5-Hydroxymethylfurfural: Shares the furan ring structure and is used in similar applications.
Uniqueness
5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its fused ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and medicinal applications where other compounds may not be as effective.
Biological Activity
5-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one (commonly referred to as DMBF) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological properties of DMBF, including its antioxidant, anticancer, and antimicrobial activities.
Chemical Structure and Properties
DMBF is classified under the benzofuran derivatives and has the molecular formula C11H14O4. The structural features of DMBF contribute to its biological activities, particularly its ability to interact with various biological targets.
Antioxidant Activity
DMBF exhibits significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively. For instance, in assays measuring radical scavenging activity (such as DPPH and ABTS), DMBF showed IC50 values comparable to well-known antioxidants. The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing oxidative stress in biological systems .
Table 1: Antioxidant Activity of DMBF
Assay Type | IC50 Value (mg/mL) |
---|---|
DPPH | 5.36 |
ABTS | 4.49 |
Beta-Carotene Bleaching | 37.51 |
Anticancer Activity
Research has demonstrated that DMBF possesses anticancer properties across various cancer cell lines. In vitro studies have shown that DMBF can induce apoptosis in human breast cancer (MCF-7) and colorectal carcinoma (CT26) cells. The mechanism involves mitochondrial membrane disruption leading to caspase activation (caspase-9 and caspase-3), promoting programmed cell death .
Case Study: MCF-7 Cell Line
In a study involving MCF-7 cells treated with varying concentrations of DMBF over 24 and 48 hours, results indicated a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM after 48 hours of treatment.
Antimicrobial Activity
DMBF has also been evaluated for its antimicrobial properties against a range of pathogens. In vitro tests reveal that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that DMBF could serve as a potential candidate for developing antimicrobial agents.
Table 2: Antimicrobial Activity of DMBF
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
The biological activities of DMBF can be attributed to its structural characteristics which allow it to interact with cellular components:
- Antioxidant Mechanism : By donating hydrogen atoms or electrons, DMBF neutralizes reactive oxygen species (ROS), thus preventing cellular damage.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways highlights its role in cancer therapy.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and interference with metabolic pathways are likely mechanisms behind its antimicrobial effects.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C11H14O4/c1-13-11(14-2)8-3-4-9-7(10(8)12)5-6-15-9/h5-6,8,11H,3-4H2,1-2H3 |
InChI Key |
STTJMQFZFMRYBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCC2=C(C1=O)C=CO2)OC |
Origin of Product |
United States |
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